molecular formula C25H25N3O3S2 B14164440 2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione CAS No. 371934-60-0

2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14164440
CAS No.: 371934-60-0
M. Wt: 479.6 g/mol
InChI Key: YWGARMIIORELHK-UHFFFAOYSA-N
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Description

2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus reagents, sulfur compounds, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a benzothieno pyrimidine core and an isoindole dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

371934-60-0

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-[4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butyl]isoindole-1,3-dione

InChI

InChI=1S/C25H25N3O3S2/c1-2-13-28-24(31)20-18-11-5-6-12-19(18)33-21(20)26-25(28)32-15-8-7-14-27-22(29)16-9-3-4-10-17(16)23(27)30/h2-4,9-10H,1,5-8,11-15H2

InChI Key

YWGARMIIORELHK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCCCN3C(=O)C4=CC=CC=C4C3=O)SC5=C2CCCC5

Origin of Product

United States

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